molecular formula C24H20ClN5O4 B3004446 methyl 2-(8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 886898-86-8

methyl 2-(8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No. B3004446
CAS RN: 886898-86-8
M. Wt: 477.91
InChI Key: UFELQASOPIATLH-UHFFFAOYSA-N
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Description

The compound "methyl 2-(8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The presence of an imidazo[2,1-f]purin core suggests potential interactions with biological targets such as adenosine receptors, which are implicated in various physiological processes.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones were synthesized through a multi-step process involving acetylation, treatment with triethylamine and formamide, and refluxation with urea and sodium ethoxide to yield the final product . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of imidazo[2,1-f]purin derivatives is characterized by a tricyclic core, which can be modified to alter the compound's affinity and selectivity for different adenosine receptor subtypes . The specific substituents on the core, such as the 3-chloro-2-methylphenyl and phenyl groups, are likely to influence the compound's binding characteristics and biological activity.

Chemical Reactions Analysis

Imidazo[2,1-f]purin derivatives can undergo various chemical reactions depending on their substituents. For example, the introduction of different aryl groups can lead to a range of activities against adenosine receptors . The chloro and methyl groups present in the compound may also participate in reactions that could modify its pharmacological profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of a basic nitrogen atom in the imidazo[2,1-f]purin core can increase water solubility, which is beneficial for physiological applications . The electronic properties of the substituents, such as the chloro and methyl groups, can affect the molecule's overall polarity, solubility, and stability.

Scientific Research Applications

Research Tool Development

Methyl 2-(8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate and its related compounds have been investigated for their potential as research tools. Studies on 2-phenylimidazo[2,1-i]purin-5-ones, a closely related class, reveal their utility as ligands for human A3 adenosine receptors (ARs). These compounds demonstrate inverse agonist properties at A3 receptors and exhibit high affinity and selectivity. Due to their high A3 affinity and water-solubility, they may be useful in adenosine receptor research (Müller et al., 2002).

Synthesis and Structural Studies

Significant research has been devoted to the synthesis of novel imidazo purine derivatives. For instance, methods for synthesizing 7,8-dihydro-1H-imidazo[2,1-i]purin-5(4H)-ones and 5,6-dihydro-1H-imidazo[2,1-b]purin-9(8H)-ones have been described, contributing to the broader understanding of the structural properties and potential applications of these compounds in various fields (Shimada et al., 1993).

properties

IUPAC Name

methyl 2-[6-(3-chloro-2-methylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5O4/c1-14-16(25)10-7-11-17(14)30-18(15-8-5-4-6-9-15)12-28-20-21(26-23(28)30)27(2)24(33)29(22(20)32)13-19(31)34-3/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFELQASOPIATLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

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